1-Hydroxycyclohexyl phenyl ketone (CAS 947-19-3), widely recognized in the industry by trade names such as Irgacure 184 and Omnirad 184, is a highly efficient, non-yellowing Norrish Type I photoinitiator [1]. Upon exposure to ultraviolet (UV) light—typically in the 240–340 nm range—it undergoes rapid α-cleavage to generate highly reactive benzoyl and hydroxycyclohexyl radicals, which subsequently initiate the free-radical polymerization of acrylate and methacrylate monomers [2]. As a crystalline solid with a melting point of 47–50 °C, it offers excellent thermal stability and lower volatility compared to liquid alternatives [1]. In industrial procurement, this compound serves as the benchmark initiator for UV-curable clear coatings, optical adhesives, and printing inks where rapid cure speed, low odor, and strict optical transparency are mandatory requirements [2].
Substituting 1-Hydroxycyclohexyl phenyl ketone with other common photoinitiators routinely compromises the final product's optical clarity or processability [1]. Replacing it with lower-cost Type II initiators, such as Benzophenone, requires the addition of amine co-initiators, which drastically increases the propensity for yellowing and residual odor in the cured film. Substituting with 2,2-Dimethoxy-2-phenylacetophenone (BDK / Irgacure 651) also leads to visible yellowing over time due to the formation of highly conjugated, colored degradation byproducts [1]. While the closely related in-class substitute 2-Hydroxy-2-methylpropiophenone (Irgacure 1173) offers similar non-yellowing properties, it is a liquid with higher volatility. This makes Irgacure 1173 unsuitable for low-VOC, low-odor, or high-temperature processing environments where evaporative loss and photoinitiator migration are critical procurement concerns [2]. Therefore, for clear, low-odor, and high-stability applications, generic substitution fails to meet industrial standards.
DMPA, Darocur 1173, or benzophenone may deliver slower cure, affecting line speed and throughput.
Alternate initiators may yield lower post‑UV conversion, risking incomplete polymerization in shadowed zones.
Benzophenone-type initiators can impart yellow discoloration, unacceptable for clear finishes.
1-Hydroxycyclohexyl phenyl ketone (HCPK) generates radicals without forming highly conjugated, color-forming byproducts. Compared to Type II initiators like Benzophenone (BP) or Type I ketals like 2,2-Dimethoxy-2-phenylacetophenone (BDK), HCPK exhibits a significantly lower Yellowing Index (YI) progression after prolonged UV exposure and thermal aging [1]. In optimized UV-curable clear coats, HCPK maintains optical transparency, whereas BP-amine systems and BDK show marked yellowing over time, making them unsuitable for optical applications [2].
| Evidence Dimension | Yellowing Index (YI) progression after thermal aging |
| Target Compound Data | Minimal YI increase (e.g., <1.0 after 72h thermal aging at 85 °C in optimized hybrid resins) |
| Comparator Or Baseline | Benzophenone (BP) or BDK (Irgacure 651) |
| Quantified Difference | Near-zero yellowing for HCPK vs. visible yellowing and high YI shift for BP/BDK |
| Conditions | UV-cured clear coatings and adhesives under thermal/UV aging |
This is critical for procurement in optical adhesives, display coatings, and clear wood finishes where long-term transparency is a strict requirement.
The efficiency of a photoinitiator is governed by its quantum yield of dissociation (Φ_diss). HCPK demonstrates a highly efficient α-cleavage upon UV irradiation, with a quantum yield of approximately 0.8 to 1.0 [1]. This is substantially higher than standard Benzophenone (which relies on bimolecular hydrogen abstraction) and outperforms liquid analogs like 2-Hydroxy-2-methylpropiophenone (Irgacure 1173) under specific atmospheric conditions, where Irgacure 1173 can drop to a quantum yield of ~0.38 [2].
| Evidence Dimension | Quantum yield of dissociation (Φ_diss) |
| Target Compound Data | 0.8 to 1.0 |
| Comparator Or Baseline | 2-Hydroxy-2-methylpropiophenone (Irgacure 1173) (~0.38 to 0.8 depending on conditions) |
| Quantified Difference | Up to 2x higher primary radical generation efficiency under matched atmospheric conditions |
| Conditions | UV irradiation (355/365 nm) in solvent/formulation |
Higher quantum yield translates to faster curing line speeds, lower required photoinitiator loading, and reduced unreacted monomer migration.
As a crystalline solid with a melting point of 47–50 °C, HCPK exhibits significantly lower vapor pressure and volatility at room and processing temperatures compared to its closest structural liquid analog, 2-Hydroxy-2-methylpropiophenone (Irgacure 1173) [1]. While Irgacure 1173 is favored for easy blending without solvents, its higher volatility can lead to odor issues, evaporative loss during high-temperature processing, and higher VOC emissions [2]. HCPK provides a stable, low-odor alternative for demanding industrial environments.
| Evidence Dimension | Physical state and volatility during processing |
| Target Compound Data | Solid (mp 47–50 °C), low volatility and low odor |
| Comparator Or Baseline | 2-Hydroxy-2-methylpropiophenone (Irgacure 1173) (Liquid, higher volatility) |
| Quantified Difference | Solid state prevents evaporative loss and migration during heated formulation compared to the liquid state of 1173 |
| Conditions | Standard formulation and high-temperature curing environments |
Essential for low-VOC, low-odor applications such as food packaging inks and high-temperature applied coatings where evaporative loss must be minimized.
Due to its near-zero yellowing index progression, 1-Hydroxycyclohexyl phenyl ketone is the preferred choice for bonding glass lenses, manufacturing touch screens, and formulating optical clear adhesives (OCAs) where long-term transparency is critical [1].
Its solid state and low volatility compared to liquid analogs like Irgacure 1173 make it ideal for UV-curable inks used in sensitive packaging, preventing photoinitiator migration and residual odor [2].
The high quantum yield ensures rapid surface curing, while the lack of color-forming byproducts maintains the aesthetic finish of clear varnishes on furniture and consumer electronics[1].